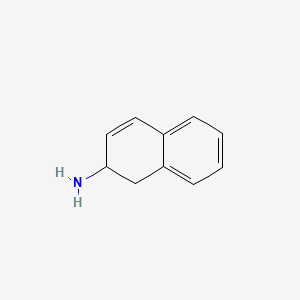
2-Amino-1,2-dihydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1,2-dihydronaphthalene, also known as this compound, is a useful research compound. Its molecular formula is C10H11N and its molecular weight is 145.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
2-Amino-1,2-dihydronaphthalene is primarily recognized for its stimulant properties. Research indicates that it acts as a conformationally restricted analogue of amphetamine:
- Stimulant Effects : In animal studies, particularly with mice, 2-ADN has been shown to possess stimulant effects approximately one-fourth as potent as those of amphetamine. The S-(-) isomer of 2-ADN is primarily responsible for these stimulant effects . This characteristic makes it a subject of interest in the development of new stimulant medications.
- Potential Therapeutic Uses : Given its stimulant properties, there is potential for 2-ADN to be explored in the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) or narcolepsy. However, further research is required to evaluate its safety and efficacy in humans.
Synthetic Applications
The compound also plays a significant role in organic chemistry:
- Synthesis of Analogues : this compound serves as a precursor for synthesizing various N-substituted derivatives and other analogues that may exhibit enhanced pharmacological profiles . The rigid structure of 2-ADN allows chemists to explore modifications that could lead to new therapeutic agents.
- Catalytic Reactions : Recent studies have highlighted its utility in catalytic reactions. For instance, cobalt-catalyzed reactions involving 1,2-dihydronaphthalene have been reported, showcasing the compound's versatility in organic synthesis . These reactions can lead to the formation of complex molecules with potential applications in drug development.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
Propriétés
Numéro CAS |
81094-65-7 |
|---|---|
Formule moléculaire |
C10H11N |
Poids moléculaire |
145.2 g/mol |
Nom IUPAC |
1,2-dihydronaphthalen-2-amine |
InChI |
InChI=1S/C10H11N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-6,10H,7,11H2 |
Clé InChI |
SHLZSYAMFQNEOF-UHFFFAOYSA-N |
SMILES |
C1C(C=CC2=CC=CC=C21)N |
SMILES canonique |
C1C(C=CC2=CC=CC=C21)N |
Synonymes |
2-ADHN 2-amino-1,2-dihydronaphthalene 2-amino-1,2-dihydronaphthalene, (R)-isomer 2-amino-1,2-dihydronaphthalene, (S)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















